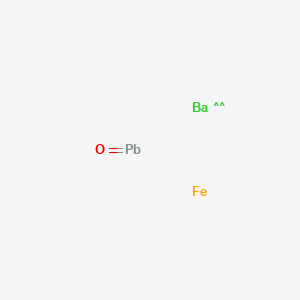
Bis(tert-butyldimethylsilyl)acetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tert-butyldimethylsilyl)acetylene: is a compound characterized by the presence of two tert-butyldimethylsilyl groups attached to an acetylene moiety. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(tert-butyldimethylsilyl)acetylene typically involves the reaction of tert-butyldimethylsilyl chloride with acetylene in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tert-butyldimethylsilyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The compound can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel or rhodium catalyst.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkynes.
Applications De Recherche Scientifique
Chemistry: Bis(tert-butyldimethylsilyl)acetylene is used as a building block in organic synthesis. It participates in cross-coupling reactions, such as the Cadiot-Chodkiewicz reaction, to form unsymmetrical diynes .
Biology and Medicine: In biological research, the compound is used to synthesize complex molecules that can act as inhibitors or activators of specific enzymes. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Mécanisme D'action
The mechanism of action of bis(tert-butyldimethylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the acetylene moiety. The tert-butyldimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- Ethynyltrimethylsilane
- Triisopropylsilylacetylene
- Triethylsilylacetylene
Comparison: Bis(tert-butyldimethylsilyl)acetylene is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide greater steric protection compared to other silyl-protected acetylenes. This results in enhanced stability and reactivity, making it a preferred choice in specific synthetic applications .
Propriétés
Numéro CAS |
23183-92-8 |
|---|---|
Formule moléculaire |
C14H30Si2 |
Poids moléculaire |
254.56 g/mol |
Nom IUPAC |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C14H30Si2/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |
Clé InChI |
YRUARCSGWDQBNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#C[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



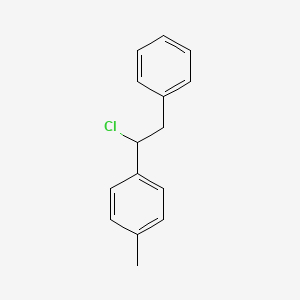

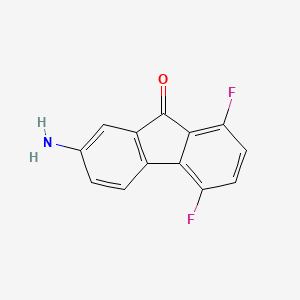
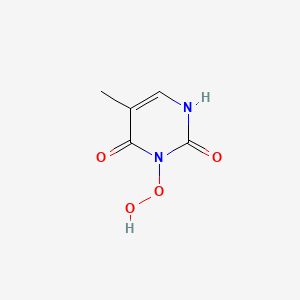
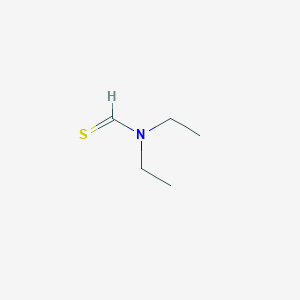
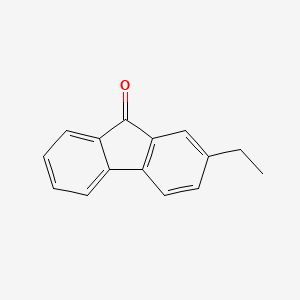

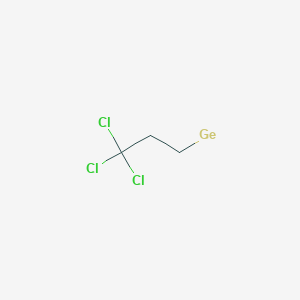
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
